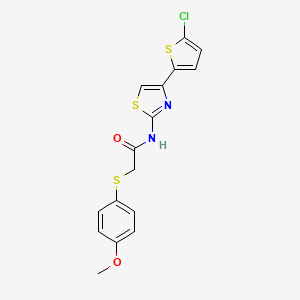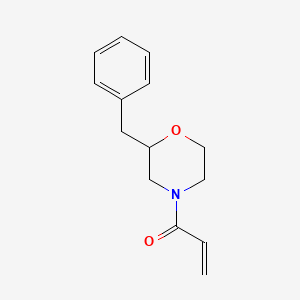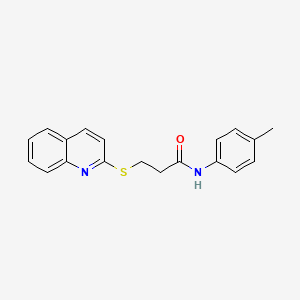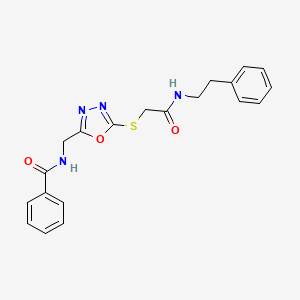
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolinone, a core structure in this compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a quinazoline moiety . The quinazoline moiety is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives . The Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .科学的研究の応用
Optoelectronic Materials
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, as part of the quinazoline derivatives, plays a significant role in the development of optoelectronic materials. These materials are crucial for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline derivatives, including this compound, have been extensively researched for their electroluminescent properties. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also investigated for potential applications in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives exhibit high-efficiency phosphorescent materials for OLEDs, and pyrimidine push-pull systems are considered significant as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Anticancer Applications
Quinazoline derivatives, such as this compound, have been extensively studied for their anticancer properties. These compounds are known for a wide range of biological activities, including anticancer effects. Recent patents and articles have highlighted the discovery and development of quinazoline derivatives for cancer treatment. Their ability to inhibit epidermal growth factor receptor (EGFR) and other therapeutic protein targets has made them a focus of cancer research. New patents emphasize the use of quinazoline compounds as inhibitors of other kinases, histone deacetylase, Nox, and some metabolic pathways, demonstrating their versatility and potential in developing novel anticancer drugs (Ravez et al., 2015).
Anti-Colorectal Cancer Activity
The study and development of quinazoline derivatives for anti-colorectal cancer applications have been significant. Quinazoline compounds, including this compound, have shown promising results in inhibiting the growth of colorectal cancer cells. These derivatives work by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. The structural flexibility of these compounds allows for the development of novel analogues with enhanced anticancer properties (Moorthy et al., 2023).
作用機序
While the specific mechanism of action for 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is not mentioned in the search results, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .
将来の方向性
Quinazoline derivatives, including 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, continue to attract the interest of medicinal chemists due to their diverse biological activities . Future research will likely focus on the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency .
生化学分析
Biochemical Properties
Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antiviral activities
Cellular Effects
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to have antiproliferative activity against various cancer cell lines .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have been found to have antiproliferative activity against various cancer cell lines .
Dosage Effects in Animal Models
Some quinazoline derivatives have been found to inhibit tumor growth in animal models .
Metabolic Pathways
Quinazoline derivatives are known to be involved in a wide range of biological activities .
Transport and Distribution
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Subcellular Localization
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
特性
IUPAC Name |
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3/c15-8-4-5-9-12(6-8)18-7-19-14(9)20-13-10(16)2-1-3-11(13)17/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPASXIKRLFCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)
![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)
![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)



![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2756697.png)
![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)
![methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2756699.png)

